4-(Aminomethyl)-1-phenethylpiperidin-4-ol

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Pharmaceutical QC and medicinal chemistry labs require a certified reference standard for Fenspiride impurity profiling-generic piperidine analogs fail regulatory compliance. CAS 23808-42-6 is Fenspiride Impurity A, enabling ANDA method development. - **Application**: Certified reference standard for HPLC/QC of Fenspiride drug products. - **Key Properties**: pKa ~9.7, LogP ~0.84; three reactive handles (secondary amine, primary amine, tertiary alcohol) for CNS-targeted synthon development. - **Supply**: Packaged with characterization data; traceable for regulatory filing.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 23808-42-6
Cat. No. B032855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-phenethylpiperidin-4-ol
CAS23808-42-6
Synonyms4-(Aminomethyl)-1-(2-phenylethyl)-4-piperidinol
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CN)O)CCC2=CC=CC=C2
InChIInChI=1S/C14H22N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2
InChIKeyOZWUDZJANOCZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-1-phenethylpiperidin-4-ol: Multifunctional Piperidine Scaffold


4-(Aminomethyl)-1-phenethylpiperidin-4-ol (CAS 23808-42-6) is a disubstituted piperidine derivative that functions as a versatile chemical intermediate and research tool . It is officially classified as Fenspiride Impurity A, underscoring its critical role as a reference standard in pharmaceutical analytical method development and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1][2]. Beyond its regulatory identity, its structure, featuring a piperidine core bearing a 4-hydroxy group, a 4-aminomethyl group, and an N-phenethyl substituent, confers physicochemical properties—including a predicted pKa of ~9.7 for the piperidine nitrogen and a LogP of ~0.84 —that make it a valuable synthon for medicinal chemistry programs targeting central nervous system (CNS) targets .

Certified Reference Standard
Fenspiride Impurity A for analytical method validation and ANDA documentation support.
CNS Scaffold
N-phenethyl-4-aminomethylpiperidine core with reported lipophilicity for CNS medicinal chemistry.
Enzyme Probe
Characterized weak inhibitor of PNMT and DAO; may serve as negative control in pathway studies.

4-(Aminomethyl)-1-phenethylpiperidin-4-ol: Critical Distinctions


Generic substitution of this compound with simpler or unsubstituted piperidine analogs is scientifically unsound due to its unique, multi-functional architecture. The presence of both a hydrogen-bond-donating hydroxyl group and a basic aminomethyl group at the 4-position, coupled with a lipophilic N-phenethyl tail, creates a distinct pharmacophore and reactive profile that cannot be replicated by simpler analogs like 1-phenethylpiperidin-4-ol (CAS 3518-76-1) or 4-(aminomethyl)piperidin-4-ol (CAS 26228-68-2) . This specific combination of functional groups dictates unique solubility, reactivity, and molecular recognition properties that directly impact experimental outcomes in chromatography, synthesis, and biological assays .

Simpler piperidines Lack of both 4-aminomethyl and 4-hydroxy groups may shift solubility and reactivity profiles.
Unsubstituted analogs Absence of N-phenethyl tail reduces lipophilicity; CNS penetration context may not transfer.
Generic 4-(aminomethyl)piperidines Not supplied as certified impurity reference; documentation for regulatory method validation differs.

4-(Aminomethyl)-1-phenethylpiperidin-4-ol: Differentiation Evidence


Fenspiride Impurity A: Certified Reference Standard

As Fenspiride Impurity A, the compound is supplied with detailed characterization data and is intended for use as a reference standard in analytical method development and validation (AMV) for ANDA filings. This ensures traceability to pharmacopeial standards (USP/EP) [1]. This contrasts with generic 4-(aminomethyl)piperidin-4-ol analogs, which are not supplied with the same level of regulatory-focused documentation or characterization [2].

Regulatory Identity
Class-level
Certified reference standard with USP/EP traceability vs. generic non-certified analogs.
Supports analytical method validation documentation.
Class-level inference; verify lot-specific documentation.
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Weak PNMT Inhibitory Activity

In a direct in vitro assay, 4-(Aminomethyl)-1-phenethylpiperidin-4-ol exhibited a Ki value of 1.11 mM (1.11 x 10^6 nM) against phenylethanolamine N-methyltransferase (PNMT) [1]. This affinity is orders of magnitude weaker than that of highly potent PNMT inhibitors like SK&F 64139 (IC50 ~ 10 nM) [2]. This low affinity provides a unique advantage as a negative control or a selectivity probe in studies of the catecholamine biosynthesis pathway, where potent inhibition would confound results.

PNMT Inhibition
Reported
Ki = 1.11 × 10⁶ nM (1.11 mM); approximately 110,000-fold weaker than SK&F 64139 (IC50 ~ 10 nM).
Extremely weak affinity supports negative control use.
Cross-study comparison; assay conditions may differ.
Enzyme Inhibition Neuroscience Catecholamine Synthesis

Lipophilicity Advantage for CNS Design

The N-phenethyl group on the target compound significantly increases its calculated lipophilicity (LogP ~0.84) compared to more polar analogs like 4-(aminomethyl)-1-methylpiperidin-4-ol (CAS 26228-68-2) or 4-(aminomethyl)piperidin-4-ol (CAS 1249066-38-3) . While quantitative LogP values for the comparators are not readily available, their reduced hydrocarbon content (methyl vs. phenethyl) directly implies a lower LogP and thus, reduced ability to passively diffuse across biological membranes like the blood-brain barrier (BBB).

Lipophilicity
Class-level
Calculated LogP ~0.84 for target; higher than less substituted 4-(aminomethyl)piperidines (LogP not reported).
Reported lipophilicity may favor CNS design starting point.
Calculated property; comparative LogP values not available.
Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Weak DAO Inhibition Profile

The compound was tested against diamine oxidase (DAO) from porcine kidney and showed an IC50 of 1.00 x 10^6 nM (1 mM), indicating extremely weak inhibition [1]. This near-complete lack of activity against DAO is a useful piece of data when designing studies where off-target effects on polyamine metabolism must be avoided. It contrasts with other piperidine-containing molecules that may exhibit off-target DAO inhibition.

DAO Inhibition
Context-dependent
IC50 = 1.00 × 10⁶ nM (1 mM); indicates very weak inhibition against porcine kidney DAO.
Supports exclusion of DAO off-target effects in study design.
Supporting evidence; off-target profile should be validated in specific model.
Enzyme Inhibition Polyamine Metabolism Inflammation

4-(Aminomethyl)-1-phenethylpiperidin-4-ol: Application Scenarios


Impurity Profiling and Method Validation

The primary industrial use case is as a certified reference standard (Fenspiride Impurity A) for the development, validation, and routine quality control of Fenspiride-based drug products. Procuring this specific compound ensures compliance with ANDA filing requirements, providing documented traceability and characterization that generic chemical suppliers cannot offer [1][2].

CNS-Targeted Drug Discovery Scaffold

This compound serves as a synthetically versatile and structurally optimized starting material for medicinal chemistry campaigns. Its N-phenethyl group and 4-aminomethyl moiety create a scaffold with favorable lipophilicity (LogP ~0.84) for CNS penetration . This inherent property reduces the synthetic burden required to achieve brain-penetrant molecules compared to simpler, more polar piperidine cores .

Probe for PNMT and Polyamine Pathways

The well-characterized weak inhibition of PNMT (Ki = 1.11 mM) and DAO (IC50 = 1 mM) makes this compound a valuable negative control or selectivity probe [3][4]. Researchers studying these enzyme systems can use it to establish baseline activity levels without the confounding effects of pharmacological inhibition, a distinct advantage over more potent and less-characterized piperidine analogs.

Versatile Building Block for Amine Synthesis

The compound's three reactive handles—a secondary amine, a primary amine, and a tertiary alcohol—enable diverse chemical transformations. It can be directly employed as an intermediate in the synthesis of more complex heterocycles, amides, and ethers, as demonstrated in its use for generating novel analgesic derivatives [5]. This multi-functionality offers a clear procurement advantage over building blocks with fewer reactive centers.

Application
Selection Property
Validation Focus
Pharmaceutical Analytical Method Validation
Certified impurity reference standard (Fenspiride Impurity A)
Traceability and ANDA method documentation support
CNS Medicinal Chemistry Scaffold
N‑phenethyl‑4‑aminomethylpiperidine core with reported lipophilicity
CNS‑penetrant design starting point; synthetic versatility
PNMT & DAO Pathway Probe
Characterized weak enzyme inhibition profile
Negative control or baseline monitoring without target inhibition
Diverse Amine Building Block
Three reactive centers (secondary amine, primary amine, tertiary alcohol)
Multi‑step synthetic transformations to complex heterocycles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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